molecular formula C9H9BrClNO2 B3002854 5-Bromoindoline-6-carboxylic acid hydrochloride CAS No. 2137804-02-3

5-Bromoindoline-6-carboxylic acid hydrochloride

Cat. No. B3002854
CAS RN: 2137804-02-3
M. Wt: 278.53
InChI Key: SILSWSWPNFFVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoindoline-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2137804-02-3 . It is a versatile compound used in scientific research, finding applications in various fields including drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular weight of this compound is 278.53 . The InChI code for this compound is 1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H .

Scientific Research Applications

Antiproliferative/Cytotoxic Activity

The compound has been used in the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins. These derivatives were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .

Inhibitors of VEGFR-2 Tyrosine Kinase

A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK). These compounds showed promising results in inhibiting cell proliferation in three human cancer cell lines tested .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 5-bromo derivatives of indole and spiroindole . These derivatives could have potential applications in various fields of research.

Antifungal Activities

Indole phytoalexins, which can be synthesized using 5-Bromoindoline-6-carboxylic acid hydrochloride, exhibit a wide range of antifungal activities .

Antibacterial Effect

Indole phytoalexins also show moderate antibacterial effects , which could be enhanced by the introduction of the 5-bromo group.

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity . This suggests that this compound could be used in the development of antiprotozoal drugs.

Safety and Hazards

The safety data sheet for 5-Bromoindoline-6-carboxylic acid hydrochloride indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILSWSWPNFFVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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